molecular formula C24H34N6O7 B148005 Stellaria cyclopeptide CAS No. 137476-73-4

Stellaria cyclopeptide

Cat. No. B148005
CAS RN: 137476-73-4
M. Wt: 518.6 g/mol
InChI Key: PLNSLJPHSLOJGU-AHKPKIPKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Stellaria cyclopeptide is a cyclic peptide that has gained attention in the scientific community due to its unique structure and potential applications. It is extracted from the plant Stellaria dichotoma and has been found to possess several bioactive properties.

Scientific Research Applications

Stellaria cyclopeptide has been found to possess several bioactive properties, making it a potential candidate for various scientific research applications. It has been studied for its anticancer, antimicrobial, and anti-inflammatory properties. It has also been found to have neuroprotective effects and can potentially be used in the treatment of neurodegenerative diseases.

Mechanism of Action

The mechanism of action of Stellaria cyclopeptide is not fully understood. However, studies have shown that it can interact with specific receptors in the body, leading to various biological effects. It has been found to inhibit cancer cell growth by inducing apoptosis and cell cycle arrest. It has also been found to have antibacterial and anti-inflammatory effects.
Biochemical and Physiological Effects
This compound has been found to affect various biochemical and physiological processes in the body. It has been found to inhibit the activity of certain enzymes, leading to a reduction in inflammation. It has also been found to modulate the immune response and can potentially be used in the treatment of autoimmune diseases.

Advantages and Limitations for Lab Experiments

Stellaria cyclopeptide has several advantages for lab experiments. It is relatively easy to synthesize and can be produced in large quantities. It also has several bioactive properties, making it a potential candidate for various scientific research applications. However, there are also limitations to its use in lab experiments. Its mechanism of action is not fully understood, and more research is needed to fully understand its potential applications.

Future Directions

There are several future directions for the research and development of Stellaria cyclopeptide. It can potentially be used in the treatment of various diseases, including cancer, neurodegenerative diseases, and autoimmune diseases. More research is needed to fully understand its mechanism of action and potential applications. It can also be used as a lead compound for the development of new drugs with improved bioactivity and specificity.

Synthesis Methods

Stellaria cyclopeptide can be synthesized through a solid-phase peptide synthesis method. The process involves the use of a resin-bound amino acid, which is sequentially coupled with other amino acids to form a peptide chain. The peptide chain is then cyclized to form the cyclic peptide.

properties

CAS RN

137476-73-4

Molecular Formula

C24H34N6O7

Molecular Weight

518.6 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]propanoyl]amino]-N-[(Z)-1-(4-hydroxyphenyl)-3-oxo-3-[[2-oxo-2-(2-oxoethylamino)ethyl]amino]prop-1-en-2-yl]-3-methylbutanamide

InChI

InChI=1S/C24H34N6O7/c1-13(2)20(30-22(35)15(4)28-21(34)14(3)25)24(37)29-18(11-16-5-7-17(32)8-6-16)23(36)27-12-19(33)26-9-10-31/h5-8,10-11,13-15,20,32H,9,12,25H2,1-4H3,(H,26,33)(H,27,36)(H,28,34)(H,29,37)(H,30,35)/b18-11-/t14-,15-,20-/m0/s1

InChI Key

PLNSLJPHSLOJGU-AHKPKIPKSA-N

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H](C(C)C)C(=O)N/C(=C\C1=CC=C(C=C1)O)/C(=O)NCC(=O)NCC=O)N

SMILES

CC(C)C(C(=O)NC(=CC1=CC=C(C=C1)O)C(=O)NCC(=O)NCC=O)NC(=O)C(C)NC(=O)C(C)N

Canonical SMILES

CC(C)C(C(=O)NC(=CC1=CC=C(C=C1)O)C(=O)NCC(=O)NCC=O)NC(=O)C(C)NC(=O)C(C)N

sequence

AAVXGG

synonyms

cyclo(Tyr-Gly-Gly-Ala-Ala-Val)
cyclo(tyrosyl-glycyl-glycyl-alanyl-alanyl-valyl)
Stellaria cyclopeptide

Origin of Product

United States

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